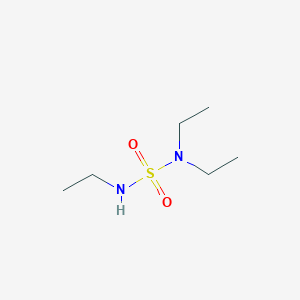
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. Its molecular formula is C18H14ClNO3 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H14ClNO3/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (19)21)12-5-3-4-6-15 (12)20-16/h3-10H,1-2H3 . This string represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of the compound is 327.77 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinoline Derivatives
Versatile Intermediates for Quinazoline Synthesis : A study utilized intermediates similar in structure to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride for synthesizing a variety of quinazolines, indicating its utility in the preparation of complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Phillips & Castle, 1980).
Cycloisomerization for Heterocyclic Congeners : Another application involves cycloisomerization processes to prepare methylpyrroloquinoline derivatives, showcasing the role of similar compounds in synthesizing heterocyclic structures that could have biological relevance or material applications (Fürstner et al., 2006).
Structural Studies and Crystallography
- Crystal Structure Analysis : Research on isomeric quinoline derivatives emphasizes the importance of structural motifs in determining the properties of such compounds, which can be crucial for designing materials with specific optical or electronic characteristics (de Souza et al., 2015).
Photoluminescent Materials
- Fluorescent Quinolines Synthesis : Studies on the synthesis of fluorescent quinoline derivatives highlight their potential in creating bioimaging tools or materials with specific emission properties, applicable in both biomedical research and material science (Rotzoll et al., 2010).
Coordination Polymers and Electrochromic Materials
- Coordination Polymer Construction : The construction of coordination polymers using ligands derived from quinoline suggests the utility of such compounds in fabricating novel materials with potential applications in catalysis, sensing, or as photoluminescent materials (Twaróg et al., 2020).
Corrosion Inhibition
- Quinoxaline Derivatives as Corrosion Inhibitors : A study on quinoxaline derivatives for corrosion inhibition in mild steel demonstrates the potential of structurally related compounds in industrial applications, offering insights into their interaction mechanisms and efficiency in protecting metals from corrosion (Benhiba et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(19)21)12-5-3-4-6-15(12)20-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAZCDGBFOWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217071 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160264-87-8 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)

![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)



![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)

![3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1452643.png)